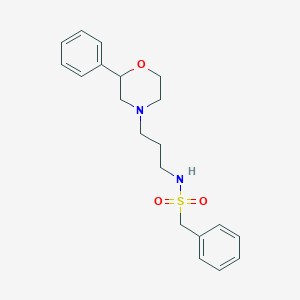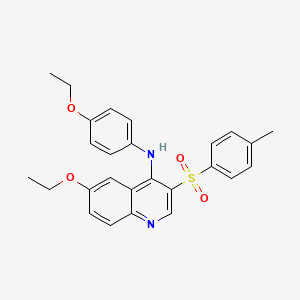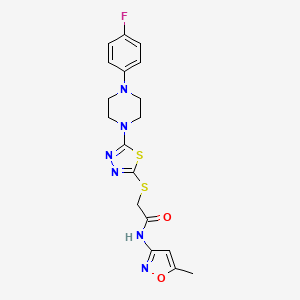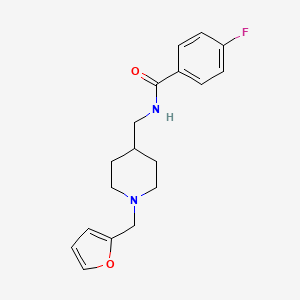
(Z)-ethyl 2-((2-(2-chloro-6-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a benzofuran derivative with a fluorine and a chlorine atom on the benzene ring and an ethyl acetate group attached via an oxygen atom. Benzofuran is a heterocyclic compound, consisting of a fused benzene and furan ring. Furan is a five-membered ring with four carbon atoms and one oxygen atom. The presence of halogens (fluorine and chlorine) and the ethyl acetate group could significantly affect the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzofuran core, with the halogen atoms on the benzene ring creating regions of high electron density. The ethyl acetate group would likely have a polar character due to the presence of the carbonyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The halogen atoms might make the benzene ring more reactive towards electrophilic aromatic substitution reactions. The ester group could undergo hydrolysis, transesterification, and other reactions typical for esters .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens and the ethyl acetate group could affect its polarity, solubility, boiling point, melting point, and other properties .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Antimicrobial Studies : Research by Patel, Mistry, and Desai (2009) involved the synthesis of 4-oxo-thiazolidine derivatives, which are structurally related to the compound . These derivatives were explored for their antimicrobial properties, highlighting the potential of similar compounds in antibacterial and antifungal applications (Patel, Mistry, & Desai, 2009).
Docking Studies and Anti-microbial Evaluation : Spoorthy et al. (2021) conducted synthesis, characterisation, docking studies, and anti-microbial evaluation of ethyl benzodioxophosphol-oxothiazolidin-thiophene-2-carboxylates. This research demonstrates the importance of such compounds in developing new antimicrobial agents, offering insights into the potential research applications of similar chemical entities (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Chemiluminescence Mechanism : A study by Ciscato et al. (2014) on a 2-coumaranone derivative, which shares a core structural motif with the compound of interest, investigated the chemiluminescent reaction mechanism, offering a potential application in the development of chemiluminescent probes or materials (Ciscato, Bartoloni, Colavite, Weiss, Beckert, & Schramm, 2014).
Chemical Synthesis and Characterization
- Crystal Structure and Synthesis : Kumar et al. (2016) detailed the synthesis, crystal structure, and antimicrobial activities of ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, a compound similar in function to the query. The study provides a foundational approach to the synthesis and characterization of similar organic compounds, which could be useful for researchers looking to synthesize or study the compound (Kumar, Kumara, Lokanath, Kumar, & Prabhuswamy, 2016).
Mecanismo De Acción
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. If it’s intended to be a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2-[[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFO5/c1-2-24-18(22)10-25-11-6-7-12-16(8-11)26-17(19(12)23)9-13-14(20)4-3-5-15(13)21/h3-9H,2,10H2,1H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUWUEJDAKYFGY-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-amino-2-(3-butan-2-yl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2799477.png)

![2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)



![Methyl 6-benzyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799490.png)


![N-(2-(6-((2-(mesitylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2799495.png)
![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2799496.png)

![2-({2-[(2,6-Dichloropyridin-3-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B2799499.png)